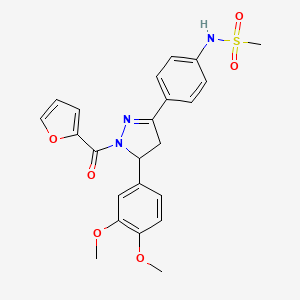

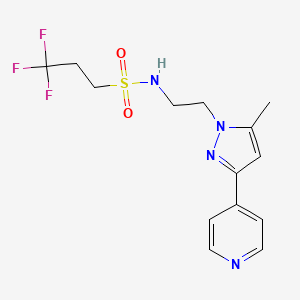

![molecular formula C11H15BrO B2498246 [1-(2-Bromoethoxy)propyl]benzene CAS No. 1824054-90-1](/img/structure/B2498246.png)

[1-(2-Bromoethoxy)propyl]benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo-functionalized benzene derivatives, including compounds similar to "[1-(2-Bromoethoxy)propyl]benzene," often involves catalyzed reactions that introduce bromo groups into specific positions on the benzene ring. Techniques such as Diels-Alder cycloadditions, C-H activation, and electrophilic substitutions are employed to achieve the desired bromination patterns and functionalities. For instance, cobalt-catalyzed Diels-Alder reactions and iridium-mediated C-H activation have been developed to synthesize functionalized benzene derivatives efficiently (Reus et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis of bromo-functionalized benzene derivatives, akin to "[1-(2-Bromoethoxy)propyl]benzene," can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray diffraction (XRD) studies. These techniques elucidate the configuration, electronic structure, and spatial arrangement of atoms within the molecule, offering insights into its reactivity and properties. For example, the structural characterization of 1-bromo-4-(2,2-diphenylvinyl) benzene was achieved through comprehensive spectroscopic analysis and XRD studies, revealing its steric configuration and photoluminescence properties (Zuo-qi, 2015).

Chemical Reactions and Properties

The chemical reactivity of "[1-(2-Bromoethoxy)propyl]benzene" and similar compounds involves interactions with electrophiles, nucleophiles, and participation in coupling reactions. These reactions are pivotal in extending the compound's application in organic synthesis, enabling the construction of complex molecular architectures. For instance, bromo derivatives undergo Suzuki reactions with phenylboronic acids, showcasing the compound's versatility in cross-coupling reactions (Reus et al., 2012).

Physical Properties Analysis

The physical properties of bromo-functionalized benzene derivatives, including solubility, melting point, boiling point, and photoluminescence, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability in various applications, from materials science to pharmaceuticals. For example, the photoluminescence properties of bromo-functionalized benzene derivatives can be exploited in the design of luminophores and optical materials (Zuo-qi, 2015).

科学的研究の応用

Synthesis and Chemical Reactions :

- 1,2-Bis(trimethylsilyl)benzenes, which are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores, can be derived using compounds related to "[1-(2-Bromoethoxy)propyl]benzene" (Reus et al., 2012).

- Regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a compound similar to "[1-(2-Bromoethoxy)propyl]benzene," allows for the creation of molecular building blocks for dendritic extension (Casado & Stobart, 2000).

Polymer Synthesis :

- Highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, related to "[1-(2-Bromoethoxy)propyl]benzene," have been used to produce soluble, hydrophobic, low dielectric polyethers (Fitch et al., 2003).

Radical Chemistry :

- The study of gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene offers insights into the mechanisms of radical reactions and neighboring group participation (Chuchani & Martín, 1990).

Organic/Inorganic Hybrid Structures :

- The synthesis of organic/inorganic hybrid structures, such as benzene derivatives, is significant for understanding the fundamental aspects of chemistry and their applications in materials science (Marwitz et al., 2009).

Organometallic Chemistry :

- Studies on compounds like 1-bromo-2-(cyclopropylidenemethyl)benzene, which resemble "[1-(2-Bromoethoxy)propyl]benzene," contribute to the field of organometallic chemistry, particularly in the synthesis of complex organic structures (Pan et al., 2014).

Kinetic Modeling :

- Kinetic modeling studies involving compounds such as n-propylbenzene help in understanding the oxidation processes at high temperatures, relevant in fields like combustion chemistry (Dagaut et al., 2002).

作用機序

Target of Action

The primary target of [1-(2-Bromoethoxy)propyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of [1-(2-Bromoethoxy)propyl]benzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by [1-(2-Bromoethoxy)propyl]benzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of [1-(2-Bromoethoxy)propyl]benzene’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, maintaining the aromaticity of the benzene ring .

特性

IUPAC Name |

1-(2-bromoethoxy)propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNTOUBAIFTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Bromoethoxy)propyl]benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

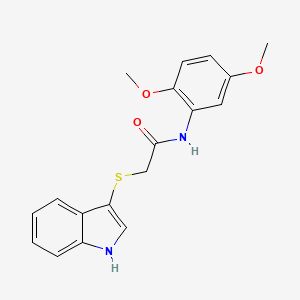

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

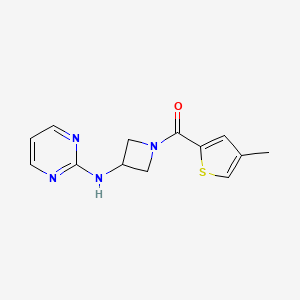

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

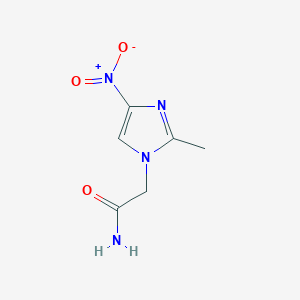

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

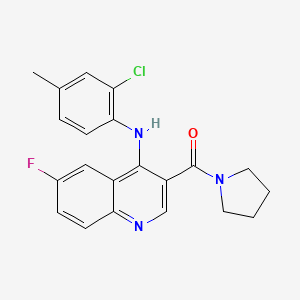

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)